7-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
This compound is a mouthful, but let’s break it down. Its systematic name is 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one . Quite a tongue-twister, right? Let’s call it Compound X for simplicity.
Compound X belongs to the class of pyrrolo[2,3-d]pyrimidines, which exhibit interesting biological activities. It combines a pyrimidine core with a fused benzothiophene ring, making it structurally unique.
Preparation Methods
Synthetic Routes:
- Condensation Reaction:
- Compound X can be synthesized via a condensation reaction between 4-bromobenzaldehyde and 4-ethoxyaniline.
- The reaction typically occurs in the presence of a base (such as potassium carbonate) and a suitable solvent (e.g., dimethyl sulfoxide).
- The resulting intermediate undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine scaffold.
- Industrial Production:
- While Compound X is not produced on an industrial scale, research laboratories synthesize it for drug discovery purposes.
- Researchers optimize the reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Reactions:
- Oxidation:
- Compound X can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.
- Common oxidants include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
- Reduction:
- Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
- Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
- Substitution:
- Compound X’s bromine atom can be substituted with other functional groups.
- For example, nucleophilic aromatic substitution can replace the bromine with an amino group.
Major Products:
- The major products depend on the specific reaction conditions and reagents used.
- Researchers often modify Compound X to enhance its properties or tailor it for specific applications.
Scientific Research Applications
Compound X finds applications in various fields:
- Medicinal Chemistry:
- Researchers explore its potential as a kinase inhibitor due to its structural resemblance to known kinase inhibitors.
- It may target specific kinases involved in diseases like cancer or autoimmune disorders.
- Biological Studies:
- Compound X serves as a probe to investigate cellular pathways.
- Its interactions with proteins and nucleic acids are studied.
- Materials Science:
- The benzothiophene moiety contributes to its electronic properties.
- Researchers explore its use in organic electronics or photovoltaic devices.
Mechanism of Action
- Compound X likely exerts its effects by inhibiting specific kinases or modulating cellular signaling pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar Compounds :
- 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- These compounds share structural motifs but differ in substituents and ring fusion patterns.
Properties
Molecular Formula |
C26H21BrN4O |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
7-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H21BrN4O/c1-2-32-22-14-10-20(11-15-22)30-25-24-23(18-6-4-3-5-7-18)16-31(26(24)29-17-28-25)21-12-8-19(27)9-13-21/h3-17H,2H2,1H3,(H,28,29,30) |
InChI Key |
OOMRKRNXYUMTDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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